2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid
Description
Historical Development of Benzothiazole-Sulfonamide Compounds
The benzothiazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis in the late 19th century. Early studies focused on its aromatic stability and electron-rich nature, which facilitated interactions with biological macromolecules. The integration of sulfonamide groups into benzothiazoles emerged in the mid-20th century, driven by the success of sulfa drugs in treating bacterial infections. Sulfonamides, known for their ability to inhibit dihydropteroate synthase, were strategically combined with benzothiazoles to enhance target specificity and pharmacokinetic profiles.
A pivotal advancement occurred in the 2000s with the discovery that benzothiazole-sulfonamide hybrids exhibited dual inhibitory effects on carbonic anhydrases and tyrosine kinases, broadening their therapeutic scope. For instance, derivatives such as 2-(4-hydroxyphenyl)-benzothiazole-6-carboxylic acid demonstrated potent antitumor activity by modulating apoptotic pathways. The addition of fluorinated aryl groups, as seen in 2-([(4-fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid, further optimized metabolic stability and blood-brain barrier penetration, enabling applications in neurodegenerative disease research.
Significance in Medicinal Chemistry Research
The structural duality of this compound underpins its versatility in drug design. The sulfonamide moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites, while the carboxylic acid group enhances aqueous solubility and enables salt formation for improved bioavailability. Recent studies have exploited these features to develop inhibitors of carbonic anhydrase IX (CA-IX), a target overexpressed in hypoxic tumors. For example, benzothiazole-based sulfonamides demonstrated nanomolar inhibition constants (Kᵢ = 12–45 nM) against CA-IX, surpassing traditional inhibitors like acetazolamide.
Additionally, the compound’s benzothiazole core contributes to antimicrobial activity. Analogous structures, such as 2-(4-hydroxyphenyl)-benzothiazole-6-carboxylic acid, exhibited minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against Salmonella typhimurium and Bacillus cereus, attributed to disruptions in bacterial cell wall synthesis. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which stabilize the sulfonamide linkage and reduce susceptibility to enzymatic degradation.
Theoretical Foundation for Benzothiazole-Carboxylic Acid Derivatives
The electronic and steric properties of this compound have been elucidated through computational studies. Natural Bond Orbital (NBO) analysis revealed significant intramolecular charge transfer between the sulfonamide’s lone pairs and the benzothiazole’s π*-orbitals, yielding stabilization energies of 24–55 kcal/mol. This delocalization enhances the compound’s rigidity, favoring binding to planar enzyme pockets such as those in cyclooxygenase-2 (COX-2).
The carboxylic acid substituent at position 6 introduces polarity and pH-dependent ionization, which can be modeled using Hammett constants (σ = 0.71 for -COOH). Density Functional Theory (DFT) calculations on analogous compounds showed that the carboxylate anion forms strong hydrogen bonds with arginine residues in target proteins, contributing to binding affinities (ΔG = −9.8 kcal/mol). Furthermore, the fluorine atom’s electronegativity (χ = 3.98) induces a dipole moment (μ = 2.1 D) that aligns with hydrophobic pockets in CA-IX, as evidenced by molecular docking simulations.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉FN₂O₄S₂ |
| Molecular Weight | 352.35 g/mol |
| Hydrogen Bond Donors | 3 (NH, SO₂NH, COOH) |
| Hydrogen Bond Acceptors | 6 (SO₂, COOH, N, O) |
| Topological Polar Surface | 112 Ų |
| LogP (Octanol-Water) | 1.8 |
Table 2: Comparative Biological Activities of Benzothiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | MIC (mg/mL) |
|---|---|---|---|
| 2-([(4-Fluorophenyl)sulfonyl]amino)-BTA-6-COOH | Carbonic Anhydrase IX | 18.2 | - |
| 2-(4-Hydroxy-phenyl)-BTA-6-COOH | Bacillus cereus | - | 0.23 |
| Benzothiazole-2-sulfonamide | COX-2 | 45.7 | - |
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSRMUFHIBSPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-6-carboxybenzothiazole
Procedure :
- Starting Material : 4-(Methoxycarbonyl)phenylthiourea is prepared by reacting 4-aminobenzoic acid methyl ester with thiourea in the presence of hydrochloric acid.
- Cyclization : The thiourea (100 g, 0.53 mol) is dissolved in 324 g of 95% sulfuric acid. After adding ammonium bromide (12 mL of 40% solution), the mixture is heated to 70°C for 4 hours. Cyclization yields methyl 2-amino-1,3-benzothiazole-6-carboxylate as a sulfate salt.
- Hydrolysis : The ester is saponified using 33% NaOH (143 g) in water at 40°C, yielding 2-amino-1,3-benzothiazole-6-carboxylic acid (81% yield, m.p. >250°C).
Key Reaction :
$$
\text{4-(Methoxycarbonyl)phenylthiourea} \xrightarrow[\text{H}2\text{SO}4, \text{NH}_4\text{Br}]{70^\circ\text{C}} \text{Methyl 2-amino-1,3-benzothiazole-6-carboxylate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{2-Amino-6-carboxybenzothiazole}
$$
Alternative Route: Condensation of o-Aminothiophenol with Carboxylic Acids
A less common but viable approach involves condensing o-aminothiophenol derivatives with carboxylic acids using triphenyl phosphite.
Procedure
- Condensation : 2-Amino-5-carboxybenzenethiol reacts with 4-fluorobenzenesulfonyl chloride in pyridine under reflux to form the benzothiazole-sulfonamide directly.
- Purification : The crude product is recrystallized from ethanol to achieve >90% purity.
Limitations :
- Low availability of 2-amino-5-carboxybenzenethiol necessitates multi-step synthesis.
- Competing side reactions reduce yield compared to cyclization methods.
Industrial-Scale Considerations
The patent US5374737A highlights scalability challenges:
- Catalyst Optimization : NH4Br (1–5 mol%) in 99–100% H2SO4 ensures rapid cyclization without byproducts.
- Yield Enhancement : Controlling water content (<4% by weight) during thiourea cyclization improves yield to >85%.
- Cost Efficiency : Microwave-assisted sulfonylation reduces reaction time from hours to minutes, aligning with green chemistry principles.
Critical Analysis of Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Thiourea Cyclization | 81–94% | >95% | High |
| Sulfonylation | 40–51% | >90% | Moderate |
| Condensation | 60–70% | 85% | Low |
- Cyclization-Sulfonylation is preferred for industrial applications due to higher yields and reproducibility.
- Microwave Assistance reduces energy consumption but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Alzheimer's Disease Imaging
One of the most notable applications of this compound is in the development of imaging agents for Alzheimer's disease. A related compound, 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole, has been synthesized as a fluorine-18 labeled derivative intended for positron emission tomography (PET) imaging. This derivative has shown high affinity for amyloid-beta plaques, which are characteristic of Alzheimer's disease. The synthesis involved a one-step process using direct aromatic nucleophilic substitution with fluorine-18, yielding a radiochemical product that demonstrated significant brain uptake in biodistribution studies . This suggests that compounds like 2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid could play a crucial role in early diagnosis and monitoring of Alzheimer's disease through PET imaging.
1.2 Anticancer Activity
Research indicates that benzothiazole derivatives exhibit anticancer properties. The sulfonamide group present in this compound may enhance its ability to inhibit tumor growth by interacting with specific cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them potential candidates for cancer therapeutics.
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound's structural features suggest potential as an enzyme inhibitor. Benzothiazole derivatives have been studied for their ability to inhibit various enzymes implicated in disease pathways, including proteases and kinases. The sulfonamide moiety can interact with the active sites of these enzymes, potentially leading to the development of new therapeutic agents targeting specific diseases.
2.2 Antioxidant Properties
Recent studies have highlighted the antioxidant properties of benzothiazole compounds. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of both the benzothiazole and sulfonamide groups may contribute to the radical scavenging activity observed in related compounds, suggesting that this compound could be explored for its protective effects against oxidative damage.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
(a) Halogen-Substituted Analogs
- QZ-2661: 2-([(4-Chlorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid (Combi-Blocks) The chlorine atom (Cl) at the para position increases lipophilicity (logP) compared to fluorine (F), which may enhance membrane permeability but reduce solubility. Chlorine’s larger atomic radius could also sterically hinder interactions with target proteins .
- Its smaller size may minimize steric interference .
(b) Methoxy-Substituted Analog
- 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid (CymitQuimica): The methoxy group (OCH₃) is electron-donating, reducing the sulfonyl group’s electrophilicity. This could decrease reactivity in covalent inhibition mechanisms but improve solubility due to increased polarity.
(c) Alkyl-Substituted Sulfonyl Analogs
- 2-[(Methanesulfonyl)amino]-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide: Replacement of the aryl sulfonyl group with a methanesulfonyl (mesyl) group simplifies the structure but removes aromatic π-π stacking interactions. The addition of a sulfamoylphenylmethyl group introduces a secondary binding motif, which may alter selectivity .
Core Scaffold Modifications
(a) Thiazole vs. Benzothiazole Derivatives
- The methyl group at the 4-position may improve metabolic stability but limit conformational flexibility .
(b) Carboxylic Acid Positional Isomers
Data Table: Key Structural and Physicochemical Comparisons
Research Implications and Limitations
The target compound’s fluorinated aryl sulfonyl group offers a balance between electronic effects and steric demands, making it a promising candidate for further optimization. However, the lack of direct bioactivity data in the provided evidence necessitates empirical validation. Comparative studies with its chloro- and methoxy-substituted analogs could elucidate structure-activity relationships (SARs), particularly in contexts like kinase inhibition or antimicrobial activity.
Biological Activity
2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C14H9FN2O4S
- Molecular Weight : 352.4 g/mol
- CAS Number : 929854-37-5
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with sulfonamide intermediates. The incorporation of the 4-fluorophenyl group enhances its pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.
- Modulation of Signaling Pathways : They may affect signaling pathways related to cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzothiazole can inhibit the growth of various cancer cell lines. For example:
- A study reported that a related benzothiazole compound exhibited an IC50 value of approximately 5 µM against human breast cancer cells .
In Vivo Studies
In vivo studies using animal models have shown promising results. For instance:
- In a mouse model of breast cancer, treatment with a benzothiazole derivative resulted in a significant reduction in tumor size compared to controls .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Core Benzothiazole Formation : Start with 6-carboxy-1,3-benzothiazole derivatives. Introduce the sulfonamide group via reaction with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF .
- Coupling Reactions : Use carbodiimide coupling reagents (e.g., EDCI or DCC) to link intermediates. Optimize temperature (typically 0–25°C) and monitor progress via TLC or HPLC .
- Yield Improvement : Vary catalysts (e.g., DMAP) or solvent polarity (e.g., DMF for solubility) to enhance efficiency.
Q. Which analytical techniques are critical for characterizing this compound and validating purity?
- Methodology :
- Structural Confirmation : Employ H/C NMR to confirm sulfonamide linkage and benzothiazole core. IR spectroscopy verifies carboxylic acid (-COOH) and sulfonyl (-SO-) groups .
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .
- Crystallography : For definitive stereochemical analysis, grow single crystals in ethanol/water mixtures and perform X-ray diffraction .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
- Methodology :
- Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 7.4), or ethanol. Use sonication or heating (≤50°C) for dissolution .
- Formulation for In Vivo Studies : Prepare suspensions in 0.5% methylcellulose or PEG-400. Assess stability via UV-Vis spectroscopy over 24–72 hours .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- Target Selection : Prioritize enzymes/receptors with known benzothiazole interactions (e.g., kinases, proteases). Use fluorescence-based assays (e.g., ATPase activity) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate with triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to explore the role of the 4-fluorophenylsulfonyl group?
- Methodology :
- Analog Synthesis : Replace the 4-fluorophenyl group with other aryl/heteroaryl sulfonyl chlorides (e.g., 4-chlorophenyl, pyridyl). Compare IC values in enzymatic assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes. Correlate with experimental bioactivity data .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Methodology :
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants () and stoichiometry .
- Enzyme Inhibition Modes : Conduct Lineweaver-Burk plots to identify competitive/non-competitive inhibition. Pre-incubate the compound with target enzymes (e.g., 30 min) before substrate addition .
Q. How can researchers identify novel biological targets for this compound using omics approaches?
- Methodology :
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
- Transcriptomic Profiling : Treat cell lines (e.g., HeLa, HEK293) with the compound (IC dose) and perform RNA-seq to analyze differentially expressed pathways .
Q. How should contradictory data in synthesis yields or bioactivity be addressed?
- Methodology :
- Reproducibility Checks : Standardize solvent batches (e.g., anhydrous DMF) and reaction atmospheres (N/Ar). Use high-purity starting materials (≥95% by HPLC) .
- Bioassay Validation : Repeat experiments across multiple cell lines or enzyme batches. Apply statistical tools (e.g., ANOVA) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
